molecular formula C15H21N3O2 B2815249 1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one CAS No. 2309542-84-3

1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one

Cat. No.: B2815249
CAS No.: 2309542-84-3
M. Wt: 275.352
InChI Key: DFCYGCNXTAQEFX-UHFFFAOYSA-N
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Description

1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C15H21N3O2 and its molecular weight is 275.352. The purity is usually 95%.
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Biological Activity

1-(4-(((6-Cyclopropylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)ethan-1-one, a compound characterized by its complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C19H24N4O2C_{19}H_{24}N_{4}O_{2}, with a molecular weight of approximately 372.5 g/mol. The compound features a piperidine ring, a cyclopropyl-substituted pyrimidine, and various functional groups that influence its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Similar compounds have demonstrated various mechanisms, including:

  • Inhibition of Enzyme Activity : Compounds with structural similarities often act as enzyme inhibitors, impacting pathways relevant to cancer and neurodegenerative diseases.
  • Receptor Modulation : The compound may modulate neurotransmitter receptors, contributing to its potential use in treating neurological disorders.

Antitumor Activity

Research has indicated that derivatives of the compound exhibit significant antitumor properties. For instance, studies on similar piperidine derivatives have shown effectiveness against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has also been evaluated for its antibacterial and antifungal activities. Preliminary studies suggest that it may inhibit the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Antitumor Efficacy : A study demonstrated that a structurally similar piperidine derivative exhibited potent antitumor activity against breast cancer cells, leading to significant reductions in tumor growth in vivo .
  • Neuroprotective Effects : Another research project investigated the neuroprotective properties of related compounds in models of neurodegeneration, showing promise in reducing neuronal death and improving cognitive function .

Comparative Biological Activity

Compound NameBiological ActivityReference
1-(4-(substituted piperidin-1-yl)ethan-1-oneAntitumor
2-(4-(substituted piperazin-1-yl)ethanoneAntibacterial
3-(4-substituted piperidin-1-yl)cinnolinesAntifungal

Structure-Activity Relationship (SAR)

Structural FeatureActivity Implication
Cyclopropyl GroupEnhances receptor binding affinity
Piperidine RingEssential for biological activity
Pyrimidine SubstitutionModulates enzyme inhibition

Future Directions

The promising biological activities exhibited by this compound warrant further investigation. Future research should focus on:

  • In Vivo Studies : To assess the therapeutic potential and safety profile in animal models.
  • Mechanistic Studies : To elucidate the precise molecular interactions and pathways affected by this compound.

Properties

IUPAC Name

1-[4-[(6-cyclopropylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-11(19)18-6-4-12(5-7-18)9-20-15-8-14(13-2-3-13)16-10-17-15/h8,10,12-13H,2-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCYGCNXTAQEFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)COC2=NC=NC(=C2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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